Enantiomeric Excess in Biocatalytic Kinetic Resolution
In a kinetic resolution of rac-1-phenylethylamine using the biocatalyst Stemphylium lycopersici, the (R)-enantiomer was produced with up to 99% enantiomeric excess (e.e.) [1]. The starting racemic mixture contains 50% of each enantiomer. This high e.e. demonstrates a strong stereopreference of the biological system for the (R)-form, making it the preferential target for obtaining optically pure material from a racemic substrate.
| Evidence Dimension | Enantiomeric Excess (e.e.) in Biocatalytic Kinetic Resolution |
|---|---|
| Target Compound Data | 99% e.e. for the (R)-enantiomer |
| Comparator Or Baseline | Racemic 1-phenylethylamine (0% e.e.) |
| Quantified Difference | An increase of 99 percentage points in enantiomeric purity |
| Conditions | Kinetic resolution using Stemphylium lycopersici, pH 5.5-6.5, conversions of 41-45% [1] |
Why This Matters
This level of enantiopurity is essential for applications where the presence of the (S)-enantiomer would interfere with downstream chiral interactions, such as in pharmaceutical synthesis or as a chiral auxiliary.
- [1] Sutili, F. K., et al. (2018). Enantioselective biotransformation of sterically hindered amine substrates by the fungus Stemphylium lycopersici. Journal of Applied Microbiology. Retrieved from https://core.ac.uk/works/163058737. View Source
